6-Methoxy-6-methylhept-4-yn-3-one
Description
6-Methoxy-6-methylhept-4-yn-3-one is an aliphatic ketone featuring a methoxy group, a methyl group, and an alkyne moiety. The compound’s alkyne group may enable click chemistry applications, while the ketone and methoxy groups could influence its reactivity and solubility properties.
Properties
CAS No. |
91888-51-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methoxy-6-methylhept-4-yn-3-one |
InChI |
InChI=1S/C9H14O2/c1-5-8(10)6-7-9(2,3)11-4/h5H2,1-4H3 |
InChI Key |
WOCWUZPWMLUBMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C#CC(C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-6-methylhept-4-yn-3-one typically involves the alkylation of a suitable alkyne precursor with a methoxy and methyl substituent. One common method involves the reaction of 6-methoxy-6-methylhept-4-yne with an appropriate oxidizing agent under controlled conditions to yield the desired ketone.
Industrial Production Methods
Industrial production of 6-Methoxy-6-methylhept-4-yn-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6-methylhept-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Scientific Research Applications
6-Methoxy-6-methylhept-4-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-6-methylhept-4-yn-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparison
- Aliphatic vs. Aromatic Methoxy/Methyl Systems: describes 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7), an aromatic phenol derivative with a methoxy group. Unlike the aliphatic ketone in the target compound, this aromatic system likely exhibits distinct electronic properties (e.g., resonance stabilization) and lower reactivity toward nucleophilic attack . 4-Methoxy-3H-isobenzofuran-1-one () is a heterocyclic compound with a methoxy group. Its fused-ring structure contrasts with the linear alkyne-ketone framework of the target compound, leading to differences in ring strain and thermal stability .
Structural Analogues in Drug Chemistry
- lists isoquinoline derivatives (e.g., 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate), which share methoxy and methyl substituents but on aromatic systems. These compounds are typically bioactive, suggesting that 6-Methoxy-6-methylhept-4-yn-3-one might also serve as a pharmacophore scaffold, albeit with different pharmacokinetic profiles due to its aliphatic backbone .
Data Tables
Table 1: Functional Group Comparison
Research Findings and Limitations
- Gaps in Evidence: No direct data on 6-Methoxy-6-methylhept-4-yn-3-one’s synthesis, spectral data (NMR, MS), or applications were found in the provided materials. Comparisons are inferred from structurally dissimilar compounds.
- Hypothetical Reactivity : The alkyne group in the target compound may confer unique reactivity (e.g., cycloadditions) compared to the alkenes and aromatic systems in the evidence .
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